2-Methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one
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Overview
Description
2-Methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one typically involves the condensation of 2-methylindole with an appropriate quinazolinone precursor. The reaction conditions may include the use of a strong acid or base as a catalyst, and the reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol, methanol, or dichloromethane, and may require specific temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Quinazolinone derivatives are often investigated for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazolin-4(3H)-one: A simpler quinazolinone derivative with similar core structure.
3-(2-Methyl-1H-indol-3-yl)quinazolin-4(3H)-one: A closely related compound with a different substitution pattern.
Uniqueness
2-Methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
CAS No. |
655250-49-0 |
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Molecular Formula |
C18H15N3O |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4-one |
InChI |
InChI=1S/C18H15N3O/c1-11-17(13-7-3-5-9-15(13)19-11)21-12(2)20-16-10-6-4-8-14(16)18(21)22/h3-10,19H,1-2H3 |
InChI Key |
QPKCUXGYQMIIGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)N3C(=NC4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
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